molecular formula C10H10O5 B2732744 3-Hydroxy-5,6-dimethoxy-2-benzofuran-1(3H)-one CAS No. 77619-89-7

3-Hydroxy-5,6-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B2732744
CAS No.: 77619-89-7
M. Wt: 210.185
InChI Key: FVQBODFIYNTNFF-UHFFFAOYSA-N
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Description

3-Hydroxy-5,6-dimethoxy-2-benzofuran-1(3H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzofuran core with hydroxy and methoxy substituents, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5,6-dimethoxy-2-benzofuran-1(3H)-one typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and appropriate reagents.

    Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through selective functionalization reactions. This can be achieved using reagents such as methanol and hydroxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to alter the oxidation state of the benzofuran core or the substituents.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of benzofuranones or benzofuran carboxylic acids.

    Reduction: Formation of benzofuran alcohols.

    Substitution: Formation of benzofuran derivatives with varied functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-Hydroxy-5,6-dimethoxy-2-benzofuran-1(3H)-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Benzofurans are known to exhibit antimicrobial, antifungal, and anti-inflammatory properties, and this compound is no exception. Researchers explore its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects are of great interest. Studies focus on its ability to modulate biological pathways and its efficacy in treating various diseases. Its structural features make it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,6-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s hydroxy and methoxy groups play a crucial role in its binding affinity and specificity. By modulating the activity of these targets, the compound can influence various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-benzofuran-1(3H)-one: Lacks the methoxy groups, which can alter its reactivity and biological activity.

    5,6-Dimethoxy-2-benzofuran-1(3H)-one:

    3,5-Dihydroxy-2-benzofuran-1(3H)-one: Contains an additional hydroxy group, which can enhance its reactivity and biological interactions.

Uniqueness

3-Hydroxy-5,6-dimethoxy-2-benzofuran-1(3H)-one is unique due to the presence of both hydroxy and methoxy groups on the benzofuran core. This combination of functional groups provides a distinct set of chemical properties and biological activities, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

3-hydroxy-5,6-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-13-7-3-5-6(4-8(7)14-2)10(12)15-9(5)11/h3-4,9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQBODFIYNTNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(OC2=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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